molecular formula C8H9ClN2S B2435062 5-(5-Chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole CAS No. 883019-49-6

5-(5-Chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole

Cat. No.: B2435062
CAS No.: 883019-49-6
M. Wt: 200.68
InChI Key: SWNOCBCLBGUHIS-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene group and a methyl group

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chlorothiophen-2-yl)-3-methyl-1H-pyrazole
  • 5-(5-Chlorothiophen-2-yl)-2,4-dimethyl-3,4-dihydropyrazole
  • 5-(5-Chlorothiophen-2-yl)-2-methyl-1H-pyrazole

Uniqueness

5-(5-Chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorothiophene group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-2-methyl-3,4-dihydropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-11-5-4-6(10-11)7-2-3-8(9)12-7/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNOCBCLBGUHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=N1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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